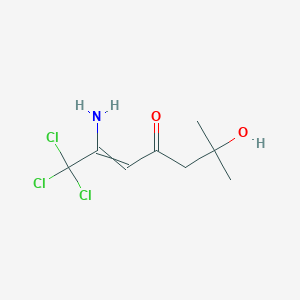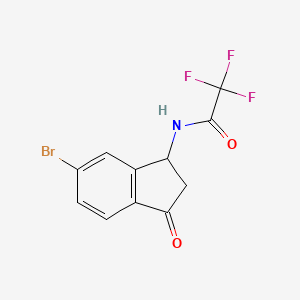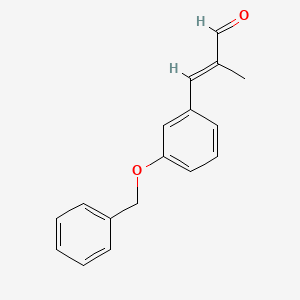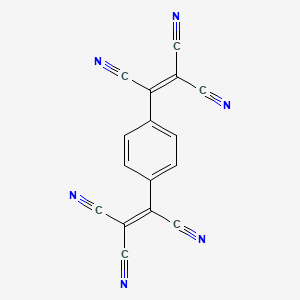
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, and trichloromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hept-2-en-4-one Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Trichloromethyl Group: This step often involves chlorination reactions using reagents such as trichloromethyl chloroformate.
Amination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trichloromethyl group can be reduced to form less chlorinated derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the trichloromethyl group may produce dichloromethyl derivatives.
Applications De Recherche Scientifique
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter signaling pathways, and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylhept-2-en-4-one: Lacks the trichloromethyl group, resulting in different reactivity and applications.
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: Contains a phenyl group, which imparts different chemical properties and biological activities.
Uniqueness
2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one is unique due to the presence of the trichloromethyl group, which significantly influences its chemical reactivity and potential applications. This compound’s combination of functional groups makes it a versatile and valuable molecule in various fields of research.
Propriétés
Numéro CAS |
137813-61-7 |
|---|---|
Formule moléculaire |
C8H12Cl3NO2 |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
2-amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H12Cl3NO2/c1-7(2,14)4-5(13)3-6(12)8(9,10)11/h3,14H,4,12H2,1-2H3 |
Clé InChI |
OFVPRHKKUZVHLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)C=C(C(Cl)(Cl)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)


![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)




